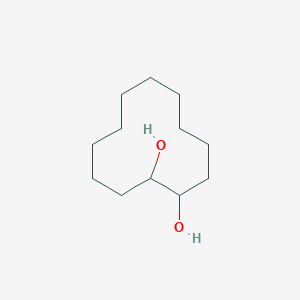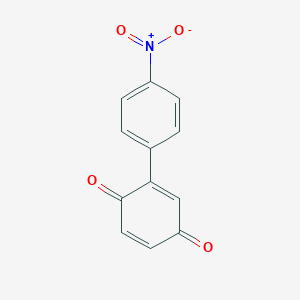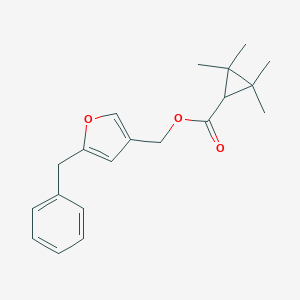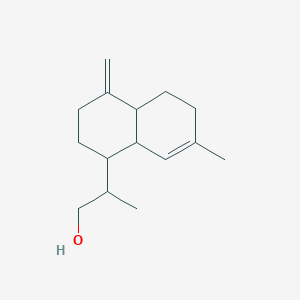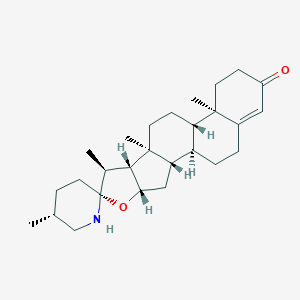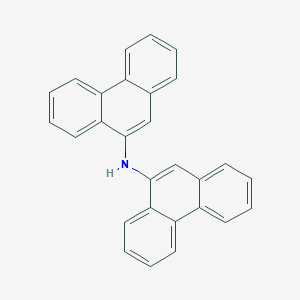
DI(Phenanthrene-9-YL)amine
概要
説明
DI(Phenanthrene-9-YL)amine, also known as DI9PA, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of aromatic amines and has been found to have various biochemical and physiological effects.
作用機序
DI(Phenanthrene-9-YL)amine acts as a chelating agent, binding to metal ions through its amine and phenanthrene groups. The binding of DI(Phenanthrene-9-YL)amine to metal ions causes a change in its fluorescence properties, which can be used to detect the presence of the metal ion. The mechanism of action of DI(Phenanthrene-9-YL)amine as a pH indicator is based on the protonation of its amine group, which causes a change in its fluorescence properties.
生化学的および生理学的効果
DI(Phenanthrene-9-YL)amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. DI(Phenanthrene-9-YL)amine has also been found to have antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of DI(Phenanthrene-9-YL)amine is its high selectivity for metal ions. It has been found to be more selective than other commonly used fluorescent probes such as 8-hydroxyquinoline. Another advantage of DI(Phenanthrene-9-YL)amine is its high sensitivity, which allows for the detection of metal ions at low concentrations. However, one limitation of DI(Phenanthrene-9-YL)amine is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for the use of DI(Phenanthrene-9-YL)amine in scientific research. One area of interest is the development of new metal complexes using DI(Phenanthrene-9-YL)amine as a ligand. Another area of interest is the use of DI(Phenanthrene-9-YL)amine in the detection of metal ions in biological samples. There is also potential for the development of new fluorescent probes based on the structure of DI(Phenanthrene-9-YL)amine. Further research is needed to explore these and other potential applications of DI(Phenanthrene-9-YL)amine in scientific research.
Conclusion:
In conclusion, DI(Phenanthrene-9-YL)amine is a synthetic compound that has been widely used in scientific research for its unique properties. It has been found to have various biochemical and physiological effects and has potential applications in the fields of biochemistry, environmental science, and material science. The synthesis of DI(Phenanthrene-9-YL)amine is a multi-step process, and its mechanism of action is based on its ability to bind to metal ions. While DI(Phenanthrene-9-YL)amine has many advantages for use in lab experiments, it also has limitations that need to be considered. Overall, further research is needed to explore the potential applications of DI(Phenanthrene-9-YL)amine in scientific research.
科学的研究の応用
DI(Phenanthrene-9-YL)amine has been used extensively in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a pH indicator and as a ligand for the synthesis of metal complexes. DI(Phenanthrene-9-YL)amine has been found to have potential applications in the fields of biochemistry, environmental science, and material science.
特性
CAS番号 |
16269-40-2 |
|---|---|
製品名 |
DI(Phenanthrene-9-YL)amine |
分子式 |
C28H19N |
分子量 |
369.5 g/mol |
IUPAC名 |
N-phenanthren-9-ylphenanthren-9-amine |
InChI |
InChI=1S/C28H19N/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)29-28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18,29H |
InChIキー |
VKDYMBSKPSJOQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |
同義語 |
Di(phenanthrene-9-yl)amine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)


![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
